5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of bromoethylsulfonium salts, which can react with amino alcohols or amino thiols to form six- and seven-membered heterocyclic compounds, such as morpholines, piperazines, and benzodiazepines . Another approach described involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with dihalo compounds to synthesize five-membered heterocycles containing the sulfonyl group . Additionally, the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and their conversion into sulfones has been reported, which involves condensation and oxidative cyclization .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4H-1,4-benzothiazines, has been confirmed by elemental analysis and spectral studies . The synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines also provides insight into the molecular structure of sulfonamide-substituted heterocycles .
Chemical Reactions Analysis
The chemical reactions involving related compounds include the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, which proceeds through the formation of benzenesulfenic acid and is influenced by the presence of halide ions . The conversion of 4H-1,4-benzothiazines into sulfones using hydrogen peroxide in acetic acid is another example of a chemical reaction involving brominated and sulfonated aromatic compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride" are not directly discussed, the properties of related compounds can be inferred. For instance, the reactivity of brominated aromatic compounds can be selectively directed in the presence of benzoyl peroxide, indicating the influence of substituents on the bromination of aromatic rings . The rate of hydrolysis and the stability of chiral centers in the presence of acid and halide ions are also important physical and chemical properties of these compounds .
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXQHKIUGBLJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370816 | |
Record name | 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |
CAS RN |
338797-11-8 | |
Record name | 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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